(E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide
Description
The compound “(E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide” is a synthetic acrylamide derivative characterized by a conjugated enamide backbone, substituted aromatic systems, and distinct electron-withdrawing groups (cyano, nitro, and chloro substituents). Its structure comprises two aryl rings: a 4-chloro-2-nitrophenyl group attached to the amide nitrogen and a 3-ethoxy-4-(4-chlorobenzyloxy)phenyl moiety linked via a propenamide chain with a cyano group at the β-position.
Properties
IUPAC Name |
(E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O5/c1-2-34-24-12-17(5-10-23(24)35-15-16-3-6-19(26)7-4-16)11-18(14-28)25(31)29-21-9-8-20(27)13-22(21)30(32)33/h3-13H,2,15H2,1H3,(H,29,31)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKNHPLWDBUNSA-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing on various research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step reaction process. The key steps typically include the reaction of 4-chloro-2-nitrophenyl derivatives with substituted phenols under controlled conditions. The resulting compound can be characterized using various spectroscopic methods, including NMR and mass spectrometry, which confirm its structure and purity.
Crystal Structure
The crystal structure of related compounds has been analyzed, providing insights into the molecular geometry and interactions that may influence biological activity. For instance, the compound's structural features include:
- Molecular Formula : C₁₈H₁₆ClN₃O₂
- Molecular Weight : Approximately 353.79 g/mol
- Crystallographic Data : The crystal structure can exhibit specific dihedral angles and packing arrangements that affect its reactivity and interaction with biological targets .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, in vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies utilizing the disc diffusion method have revealed effective inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Mechanistic Studies
Mechanistic investigations into the biological activity of this compound have revealed that it may interact with specific enzymes or receptors involved in cell signaling pathways. For instance, it has been suggested that the nitro group may play a critical role in mediating these interactions through redox reactions or by forming reactive intermediates .
Case Studies
-
In Vitro Cancer Cell Line Study :
- Objective : To evaluate the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Method : MTT assay was employed to assess cell viability.
- Results : The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anticancer activity.
-
Antibacterial Activity Assessment :
- Objective : To determine the efficacy against Staphylococcus aureus and Escherichia coli.
- Method : Agar well diffusion method was utilized.
- Results : Inhibition zones of 18 mm for S. aureus and 15 mm for E. coli were recorded, demonstrating significant antibacterial properties.
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/Inhibition Zone (mm) |
|---|---|---|
| Anticancer | MCF-7 | 15 µM |
| Anticancer | A549 | 20 µM |
| Antibacterial | Staphylococcus aureus | 18 mm |
| Antibacterial | Escherichia coli | 15 mm |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals, particularly as a lead compound for creating new therapeutic agents. Its structure suggests potential interactions with biological targets, making it a candidate for further investigation in drug discovery.
Anticancer Activity
Recent studies have indicated that similar compounds within its structural class exhibit anticancer properties. For instance, compounds containing chlorophenyl and nitrophenyl groups have been associated with the inhibition of cancer cell proliferation. The specific mechanism of action for (E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide remains to be elucidated, but it may involve interference with cell signaling pathways or direct cytotoxic effects on tumor cells.
Chemical Research
In chemical research, this compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. The presence of the cyanopropenamide moiety allows for further modifications, which can lead to the development of derivatives with enhanced biological activities or novel properties.
Synthesis of Novel Derivatives
The synthesis of derivatives from this compound has been explored in various studies. For example, researchers have successfully modified the ethoxy and methoxy groups to create analogs that exhibit improved solubility and bioavailability, crucial factors for drug efficacy.
Material Science Applications
The unique structure of this compound also lends itself to applications in material science, particularly in the development of organic electronic materials and sensors.
Organic Photovoltaics
Compounds with similar frameworks have been investigated for use in organic photovoltaic devices due to their favorable electronic properties. The incorporation of this compound into polymer matrices could enhance charge transport properties, making it a candidate for improving the efficiency of solar cells.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1: Anticancer Activity | Investigated the cytotoxic effects of similar nitrophenyl compounds on breast cancer cell lines | Supports further exploration of this compound as a potential anticancer agent |
| Study 2: Synthesis of Derivatives | Developed novel derivatives with enhanced solubility from related compounds | Indicates potential for optimizing pharmacokinetic properties through structural modifications |
| Study 3: Organic Electronics | Evaluated the performance of nitrophenyl-based materials in organic solar cells | Suggests utility in developing high-efficiency photovoltaic devices |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties and Functional Group Analysis
Electronic Effects
- Analog lacks this group, reducing its electrophilic character .
- Cyano Group: The β-cyano substitution in the target compound and analogs increases polarity and may stabilize the enamide conformation via conjugation. Compounds and lack this feature, relying on trifluoromethyl or sulfone groups for electronic modulation .
Solubility and Lipophilicity
- Chlorobenzyloxy vs. Pyridinylmethoxy : The target compound’s 4-chlorobenzyloxy group is less polar than the pyridinylmethoxy group in , suggesting lower aqueous solubility but higher lipid membrane permeability .
- Trifluoromethyl (Compound ) : This group enhances lipophilicity and metabolic stability compared to the target compound’s nitro group, which may confer higher reactivity .
Steric and Conformational Effects
- Conversely, the tetrahydrothiophene sulfone in introduces non-planar steric bulk .
- Thiazole and Furan Rings : The thiazole in and furan in introduce rigid heterocycles, which may restrict conformational flexibility compared to the target compound’s linear enamide structure .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide?
- Methodology : The compound can be synthesized via multi-step reactions, starting with esterification of substituted benzoic acids followed by coupling with propenamide derivatives. For example, a similar compound, (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide, was synthesized by esterifying 4-bromobenzoic acid with ethanol under acid catalysis, followed by a base-catalyzed reaction with propionitrile . Adjustments for the target compound would involve substituting chlorophenyl and nitrophenyl groups and optimizing reaction conditions (e.g., temperature, catalyst selection).
Q. How is the stereochemistry (E/Z configuration) of the propenamide group confirmed?
- Methodology : Nuclear Overhauser Effect (NOE) experiments in NMR or single-crystal X-ray diffraction (XRD) are used. For example, XRD analysis with programs like SHELXL (part of the SHELX suite) resolves stereochemistry by refining atomic positions and bond angles . For non-crystalline samples, coupling constants in ¹H NMR (J > 12 Hz for trans configuration) can indicate E stereochemistry .
Q. What spectroscopic techniques are critical for structural validation?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (e.g., 4-chloro-2-nitrophenyl at δ 7.5–8.5 ppm) and methoxy/ethoxy groups (δ 3.5–4.5 ppm) .
- FT-IR : Confirm nitrile (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can the synthesis be optimized to minimize byproducts like Z-isomers or hydrolyzed intermediates?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., solvent polarity, reaction time). For instance, flow-chemistry systems improve reproducibility and reduce side reactions by precisely controlling mixing and temperature .
- Catalyst Screening : Test bases like K₂CO₃ or DBU to enhance coupling efficiency while suppressing hydrolysis .
Q. What strategies resolve contradictions between computational and experimental data (e.g., DFT-predicted vs. XRD-observed bond angles)?
- Methodology :
- Hybrid Refinement : Combine XRD data with DFT-optimized geometries in refinement software (e.g., Olex2 or SHELXL) to account for crystal packing effects .
- Dynamic NMR Studies : Analyze temperature-dependent NMR shifts to detect conformational flexibility that may explain discrepancies .
Q. How can the compound’s bioactivity (e.g., enzyme inhibition) be rationalized via structure-activity relationships (SAR)?
- Methodology :
- Docking Studies : Use programs like AutoDock to model interactions with target proteins (e.g., kinases). The 4-chlorophenylmethoxy group may occupy hydrophobic pockets, while the nitrophenyl moiety could engage in π-π stacking .
- Pharmacophore Modeling : Identify critical substituents (e.g., cyano group as a hydrogen-bond acceptor) using tools like Schrödinger’s Phase .
Q. What advanced crystallization techniques improve crystal quality for XRD analysis?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
